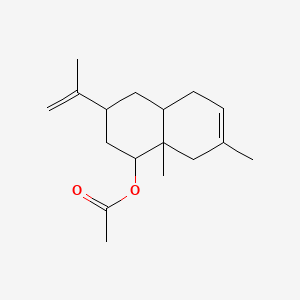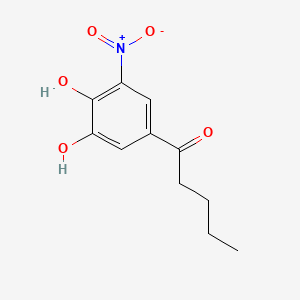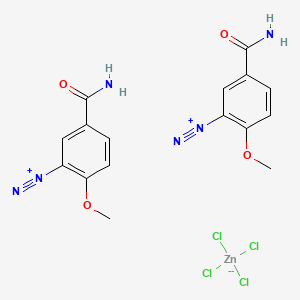
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C16H16Cl4N6O4Zn It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-carbamoyl-2-methoxyaniline. The process includes the following steps:
Diazotization: 5-carbamoyl-2-methoxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) chloride or bromide as a catalyst.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated derivatives, hydroxylated derivatives, and amine derivatives.
Coupling Reactions: Azo compounds with vibrant colors, used in dye manufacturing.
Reduction Reactions: Aniline derivatives.
科学的研究の応用
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and the generation of diverse products. The pathways involved in these reactions are influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts.
類似化合物との比較
Similar Compounds
2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Similar in structure but differs in the counterion and specific applications.
5-Carbamoyl-2-methoxybenzenediazonium chloride: Lacks the tetrachlorozincate complex, leading to different chemical properties and reactivity.
Uniqueness
5-Carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its tetrachlorozincate complex, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of complex organic compounds and the study of enzyme-catalyzed reactions.
特性
CAS番号 |
85567-53-9 |
|---|---|
分子式 |
C16H16Cl4N6O4Zn |
分子量 |
563.5 g/mol |
IUPAC名 |
5-carbamoyl-2-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H7N3O2.4ClH.Zn/c2*1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;;/h2*2-4H,1H3,(H-,9,12);4*1H;/q;;;;;;+2/p-2 |
InChIキー |
SPEHRSOGEBKZMJ-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.COC1=C(C=C(C=C1)C(=O)N)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


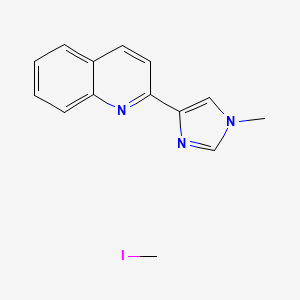
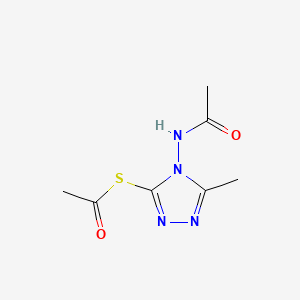
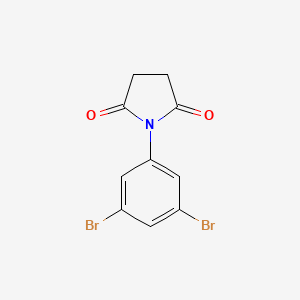
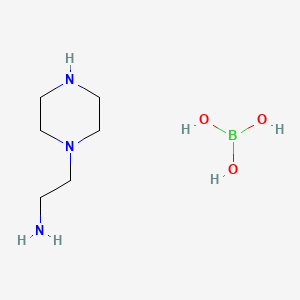
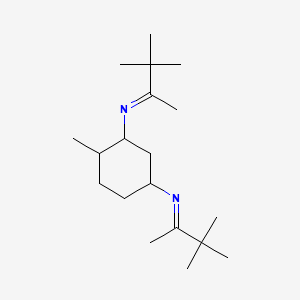

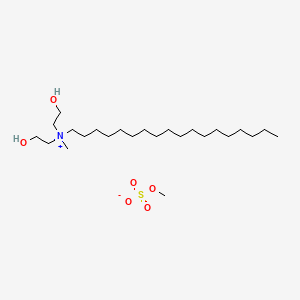
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
